3-(2-oxo-2H-chromen-3-yl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
3-(2-oxo-2H-chromen-3-yl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that features a unique combination of chromen, thiazole, and pyrazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the chromen, thiazole, and pyrazole rings, followed by their subsequent coupling.
Formation of Chromen Ring: The chromen ring can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenol with β-ketoesters in the presence of acid catalysts.
Formation of Thiazole Ring: The thiazole ring is typically synthesized using the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones.
Coupling Reactions: The final step involves the coupling of the chromen, thiazole, and pyrazole rings under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2-oxo-2H-chromen-3-yl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may yield various substituted derivatives.
Scientific Research Applications
3-(2-oxo-2H-chromen-3-yl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: The compound may be used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carboxamide
- 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid
- 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carboxylate
Uniqueness
The uniqueness of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide lies in its specific combination of chromen, thiazole, and pyrazole moieties, which confer distinct biological activities and chemical properties. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-(2-oxochromen-3-yl)-1-phenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O3S/c27-20(24-22-23-10-11-30-22)17-13-26(15-7-2-1-3-8-15)25-19(17)16-12-14-6-4-5-9-18(14)29-21(16)28/h1-13H,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SROFOEJEFXSOHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4OC3=O)C(=O)NC5=NC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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